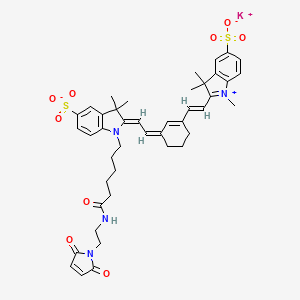

Sulfo-Cyanine7 maleimide (potassium)

Description

Contextualizing Near-Infrared Fluorophores in Biological Sciences

Near-infrared (NIR) fluorescence imaging is a non-invasive technique that utilizes light in the NIR spectrum, typically between 650 and 1350 nanometers (nm), to visualize biological structures and processes. Current time information in Boston, MA, US.axispharm.comglpbio.com This region of the electromagnetic spectrum is often referred to as the "biological" or "optical window" because biological tissues are relatively transparent to these wavelengths. Current time information in Boston, MA, US.lumiprobe.com Unlike visible light, which is strongly absorbed and scattered by endogenous chromophores such as hemoglobin and water, NIR light can penetrate tissues more deeply. axispharm.comaxispharm.comnih.gov

This deeper tissue penetration is a primary advantage of using NIR fluorophores in the biological sciences. axispharm.cominterchim.fr It allows for the imaging of processes within intact, living organisms, a capability often termed in vivo imaging. axispharm.comnih.gov Furthermore, biological tissues exhibit lower autofluorescence in the NIR range compared to the visible spectrum. lumiprobe.cominterchim.fr This reduction in background "noise" leads to a higher signal-to-background ratio, resulting in clearer, higher-contrast images. nih.govbroadpharm.com

The NIR window is often subdivided into regions, including the NIR-I (700–900 nm) and NIR-II (1000–1700 nm) windows, with the latter offering even further reduced light scattering and enhanced imaging depth. nih.govbroadpharm.cominterchim.fr Researchers utilize various classes of NIR dyes, including cyanine (B1664457) dyes, to operate within these windows. interchim.fr The development of these fluorophores is crucial for a range of applications, from fundamental cell biology to clinical diagnostics, including fluorescence image-guided surgery and the study of drug delivery mechanisms. axispharm.cominterchim.fr

Significance of Maleimide-Based Bioconjugation in Modern Bio-Research

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. Maleimide-based chemistry is a cornerstone of modern bioconjugation, prized for its efficiency and high degree of specificity. Current time information in Boston, MA, US. The maleimide (B117702) group is an electrophilic compound that exhibits a strong and highly selective reactivity towards sulfhydryl (thiol) groups, which are present in the side chain of the amino acid cysteine. axispharm.comlumiprobe.comdcchemicals.com

This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (typically pH 6.5–7.5) to form a stable covalent thioether bond. Current time information in Boston, MA, US.lumiprobe.com The chemoselectivity of the maleimide-thiol reaction is a significant advantage; it is approximately 1,000 times faster than its reaction with amines at a neutral pH, allowing for the precise labeling of cysteine residues on proteins and peptides with minimal off-target reactions. Current time information in Boston, MA, US. This specificity is critical in proteomics for labeling proteins with fluorescent tags or other functional groups for detection and analysis. Current time information in Boston, MA, US.broadpharm.com

The applications of maleimide-based bioconjugation are extensive and impactful:

Antibody-Drug Conjugates (ADCs): Maleimide linkers are widely used to attach potent cytotoxic drugs to monoclonal antibodies. Current time information in Boston, MA, US.lumiprobe.com This strategy allows for the targeted delivery of the drug specifically to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. Current time information in Boston, MA, US.interchim.fr

Protein Labeling: Researchers use maleimide-activated probes, such as fluorescent dyes, to site-specifically label proteins at cysteine residues. Current time information in Boston, MA, US.lumiprobe.com This enables detailed studies of protein structure, function, and localization.

Surface Functionalization: Maleimide chemistry is employed to attach biomolecules to the surfaces of nanoparticles, beads, or other materials for applications in biosensing and diagnostics. Current time information in Boston, MA, US.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via maleimide linkers can improve their solubility, stability, and circulation half-life. lumiprobe.com

While the resulting thiosuccinimide bond is generally stable, some studies have noted its potential for reversal through a retro-Michael reaction, particularly in the presence of other thiols. medchemexpress.comchemicalbook.com This has led to the development of "next-generation" maleimides designed to form even more stable linkages. medchemexpress.combroadpharm.com

Overview of Sulfo-Cyanine7 Maleimide as a Research Tool

Sulfo-Cyanine7 maleimide is a specialized molecular tool that combines the advantageous properties of a near-infrared fluorophore with the specific reactivity of a maleimide group. axispharm.comdcchemicals.com It is an analogue of the Cy7® maleimide dye and is designed for the fluorescent labeling of thiol-containing molecules such as proteins and peptides. dcchemicals.comlumiprobe.com

A key feature of this compound is its hydrophilicity, conferred by the presence of sulfonate (sulfo) groups. axispharm.comlumiprobe.com This water solubility is highly desirable for biological applications, as it facilitates the use of the dye in aqueous buffer systems common in biological experiments and helps to prevent aggregation. axispharm.com The dye's structure also includes a rigidizing ring within its heptamethine chain, which enhances its photophysical properties, leading to improved quantum yield and photostability compared to some other cyanine dyes. interchim.frdcchemicals.com

As a research tool, Sulfo-Cyanine7 maleimide is particularly valuable for:

Near-Infrared Imaging: Its fluorescence in the NIR spectrum allows for deep tissue imaging with minimal background interference. axispharm.comaxispharm.comdcchemicals.com

Bioconjugation: The maleimide group enables the specific and efficient covalent labeling of cysteine residues on proteins and other biomolecules. axispharm.com

Biodistribution Studies: Once conjugated to a biomolecule of interest, the strong and stable fluorescence of Sulfo-Cyanine7 allows for the visualization and tracking of the molecule's distribution within an intact organism. glpbio.comlumiprobe.com

The combination of NIR fluorescence and thiol-reactive chemistry makes Sulfo-Cyanine7 maleimide a powerful reagent for creating specific probes to study a wide array of biological questions in real-time and in complex biological systems. axispharm.comlumiprobe.com

Data Tables

Table 1: Physicochemical Properties of Sulfo-Cyanine7 Maleimide

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Green/Dark Blue Solid/Powder | chemicalbook.com |

| Molecular Formula | C₄₃H₄₉KN₄O₉S₂ | |

| Molecular Weight | ~869.1 - 870.11 g/mol | axispharm.com |

| Solubility | Good in Water, DMSO, DMF | lumiprobe.com |

Table 2: Spectral Properties of Sulfo-Cyanine7 Maleimide

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λex) | ~750 nm | axispharm.comaxispharm.com |

| Emission Maximum (λem) | ~773 nm | axispharm.comaxispharm.com |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.24 | axispharm.com |

Structure

2D Structure

Properties

Molecular Formula |

C43H49KN4O9S2 |

|---|---|

Molecular Weight |

869.1 g/mol |

IUPAC Name |

potassium;(2Z)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |

InChI |

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |

InChI Key |

DCHMQIBWFDNWAF-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |

Origin of Product |

United States |

Bioconjugation Methodologies Employing Sulfo Cyanine7 Maleimide

Fundamental Principles of Thiol-Maleimide Conjugation

The conjugation of Sulfo-Cyanine7 maleimide (B117702) to proteins is predicated on the highly specific Michael addition reaction between the maleimide moiety and the sulfhydryl (thiol) group of a cysteine residue. This reaction forms a stable thioether bond, covalently linking the fluorescent dye to the protein.

Reaction Kinetics and Selectivity for Cysteine Residues

The thiol-maleimide reaction is characterized by its rapid kinetics, with second-order rate constants typically ranging from 10² to 10⁴ M⁻¹s⁻¹ depending on the pH and the specific structure of the reactants. researchgate.net This rapid reaction allows for efficient labeling under mild conditions. The high selectivity for cysteine residues is a key advantage of this chemistry. The nucleophilic thiol group of cysteine is significantly more reactive towards maleimides at neutral pH than the amino groups of lysine (B10760008) or the N-terminus. nih.gov This selectivity is primarily due to the lower pKa of the thiol group compared to amino groups, resulting in a higher concentration of the more reactive thiolate anion at physiological pH. While reactions with other nucleophilic amino acids like histidine can occur, they are generally much slower, making the cysteine-maleimide reaction highly specific under controlled conditions. rsc.org However, it is important to note that maleimides can also react with cysteine sulfinic acids, an oxidation product of cysteine. nih.gov

Strategies for Site-Specific Protein Labeling

The power of Sulfo-Cyanine7 maleimide as a labeling reagent is fully realized when it can be directed to a specific site on a protein. This site-specificity is crucial for a wide range of applications, from fluorescence resonance energy transfer (FRET) studies to the development of antibody-drug conjugates.

Peptide Tagging Systems for Targeted Attachment

Peptide tagging systems offer another versatile approach for the site-specific attachment of Sulfo-Cyanine7 maleimide. These systems involve the genetic fusion of a short peptide tag to the protein of interest. This tag can then be specifically recognized and labeled.

Several peptide tagging strategies are compatible with maleimide chemistry:

Cysteine-Containing Tags: A straightforward method involves using a peptide tag that contains a cysteine residue. A well-known example is the "Cys-tag," a 15-amino-acid peptide derived from human ribonuclease I with a specific arginine to cysteine substitution, which can be fused to the N-terminus of a protein. wikipedia.orgnih.gov This engineered cysteine provides a unique handle for conjugation with maleimide-functionalized molecules. Similarly, other common peptide tags like the FLAG-tag or His-tag can be engineered to include a cysteine residue for site-specific labeling.

Enzymatic Ligation Systems: Systems like Sortase-mediated ligation (SML) provide another avenue for site-specific labeling. researchgate.netlumiprobe.comwindows.net In this method, the enzyme Sortase A recognizes a specific peptide motif (e.g., LPXTG) and ligates it to another peptide or molecule containing an N-terminal glycine. A synthetic peptide containing a cysteine residue can be ligated onto the target protein, which can then be reacted with Sulfo-Cyanine7 maleimide.

Protein-Peptide Interaction Tags: The SpyTag/SpyCatcher system is another powerful tool for covalent protein labeling. nih.gov This system is based on the spontaneous formation of an isopeptide bond between the SpyTag peptide and the SpyCatcher protein. To utilize this for maleimide chemistry, the SpyCatcher protein can be engineered to contain a cysteine residue. This allows for the pre-labeling of the SpyCatcher with Sulfo-Cyanine7 maleimide, which can then be attached to a protein fused with the SpyTag.

Optimization of Conjugation Protocols

To achieve high efficiency and specificity in labeling with Sulfo-Cyanine7 maleimide, careful optimization of the conjugation protocol is essential. Key parameters to consider include the molar ratio of the dye to the protein, incubation time, and temperature.

| Parameter | Recommended Condition | Rationale |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the dye helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein. wikipedia.org |

| Protein Concentration | 1-10 mg/mL | A higher protein concentration can increase the reaction rate. nih.govgoogle.com |

| Incubation Time | 2 hours at room temperature or overnight at 4°C | The reaction is typically fast, but longer incubation times can ensure maximum labeling. The choice between room temperature and 4°C depends on the stability of the protein. wikipedia.org |

| Reducing Agent | TCEP (10-100x molar excess) | TCEP is a non-thiol reducing agent that effectively reduces disulfide bonds without interfering with the maleimide reaction. wikipedia.org |

| Purification | Gel filtration, dialysis, HPLC, or FPLC | Removal of unreacted dye is crucial for accurate downstream applications. The choice of method depends on the properties of the labeled protein. nih.govgoogle.com |

This table provides general guidelines. Optimal conditions may vary depending on the specific protein and experimental goals.

By carefully controlling these parameters, researchers can achieve robust and reproducible site-specific labeling of proteins with Sulfo-Cyanine7 maleimide, enabling a wide array of advanced biological investigations.

Protein Concentration and Dye-to-Protein Molar Ratios

For effective labeling, both the concentration of the target protein and the molar ratio of the dye to the protein are critical parameters that must be optimized. Protein concentrations are generally recommended to be in the range of 1-10 mg/mL. lumiprobe.com Lower concentrations can significantly reduce labeling efficiency. medchemexpress.comaatbio.comaatbio.com

The molar ratio of Sulfo-Cyanine7 maleimide to the protein determines the degree of labeling (DOL). A molar excess of the dye is required to drive the reaction to completion. A starting point for optimization is typically a 10 to 20-fold molar excess of the maleimide dye per mole of protein. interchim.fr However, the optimal ratio can vary depending on the specific protein and the desired DOL, with some protocols suggesting testing a range from 5:1 to 20:1. aatbio.comaatbio.com Over-labeling can potentially affect the protein's biological activity and binding affinity, while under-labeling results in reduced signal intensity. aatbio.com

Table 1: Recommended Reaction Conditions for Sulfo-Cyanine7 Maleimide Conjugation

| Parameter | Recommended Range | Source(s) |

| Protein Concentration | 1-10 mg/mL | lumiprobe.com |

| 2-10 mg/mL for optimal efficiency | medchemexpress.comaatbio.comaatbio.com | |

| 50-100 µM | interchim.fr | |

| Dye-to-Protein Molar Ratio | 10:1 to 20:1 (starting point) | interchim.fr |

| Optimization range: 5:1, 15:1, 20:1 | aatbio.comaatbio.com | |

| Reaction pH | 6.5 - 7.5 | interchim.frthermofisher.com |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | interchim.fr |

Purification Techniques for Conjugate Isolation

Following the conjugation reaction, it is essential to remove any unreacted, excess Sulfo-Cyanine7 maleimide from the labeled protein conjugate. The choice of purification method depends on the specific characteristics of the protein being labeled.

Commonly employed techniques include:

Gel Filtration Chromatography / Desalting: This is a widely used method that separates molecules based on size. Spin desalting columns are effective for quickly removing small molecules like excess dye from the much larger protein conjugate.

Dialysis: This technique involves placing the conjugate solution in a semi-permeable membrane that allows small, unreacted dye molecules to diffuse out into a larger volume of buffer, while retaining the large, labeled protein. interchim.fr This method is particularly recommended for water-soluble maleimides like Sulfo-Cyanine7. lumiprobe.com

High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC): These are higher-resolution chromatographic techniques that can provide more precise separation of the conjugate from unreacted dye and other impurities. lumiprobe.comyoutube.com

Electrophoresis: This method can also be used for purification, separating the labeled protein based on its size and charge.

Table 2: Common Purification Methods for Maleimide Conjugates

| Purification Method | Principle of Separation | Typical Use Case | Source(s) |

| Gel Filtration / Desalting | Size Exclusion | Rapid removal of excess dye | |

| Dialysis | Size-based Diffusion | Removal of excess dye, especially water-soluble dyes | lumiprobe.cominterchim.fr |

| HPLC / FPLC | Various (size, charge, affinity) | High-resolution purification | lumiprobe.comyoutube.com |

| Electrophoresis | Size and Charge | Analytical or preparative separation |

Stability and Reversibility of Sulfo-Cyanine7 Maleimide Conjugates

The Michael addition reaction between a maleimide and a thiol results in the formation of a thiosuccinimide linkage. creativepegworks.com While this reaction is highly specific and efficient, the resulting thioether bond is not always stable under physiological conditions. creativepegworks.comsci-hub.se The stability of the conjugate is a critical factor, as premature cleavage of the dye can lead to loss of signal and potential off-target effects.

Analysis of Thioether Linkage Integrity

The primary mechanism compromising the integrity of the thioether linkage is a retro-Michael reaction. researchgate.net This reaction is reversible and can lead to the elimination of the maleimide from the cysteine residue. creativepegworks.comnih.gov In biological environments rich in other thiol-containing molecules, such as glutathione (B108866) (GSH), this reversibility can lead to a "thiol exchange" reaction, where the Sulfo-Cyanine7 maleimide is transferred from the target protein to the competing thiol. nih.gov This process results in the cleavage of the conjugate and loss of the fluorescent label from its intended target. The propensity for this retro-Michael reaction means that maleimide-thiol adducts can be unstable, which can compromise the reliability of experimental results and the efficacy of therapeutic conjugates. sci-hub.se

Strategies for Enhancing Conjugate Stability (e.g., Transcyclization, Disubstituted Maleimides)

To address the inherent instability of the thiosuccinimide linkage, several strategies have been developed to create more robust and permanent conjugates.

Transcyclization: A novel strategy to prevent the retro-Michael reaction involves a process called transcyclization. nih.govnih.gov This occurs when the maleimide is conjugated to a peptide or protein that has a cysteine residue at its N-terminus. nih.govresearchgate.net Following the initial Michael addition, the free N-terminal amino group of the cysteine attacks the succinimide (B58015) ring in an intramolecular reaction. This leads to a chemical rearrangement, converting the five-membered thiosuccinimide ring into a more stable six-membered thiazine (B8601807) structure. nih.govnih.gov This "locked" conjugate shows significantly increased stability and a reduced tendency for thiol exchange. researchgate.netnih.gov The stabilization can be achieved simply by extending the incubation time of the conjugation reaction in a buffered solution. researchgate.netnih.gov

Modified Maleimides: Another approach focuses on modifying the structure of the maleimide reagent itself.

Hydrolysis-Prone Maleimides: Using maleimides with electron-withdrawing N-substituents (such as N-aryl groups) can greatly accelerate the rate of hydrolysis of the thiosuccinimide ring. sci-hub.senih.gov The resulting ring-opened maleamic acid derivative is stable and resistant to the retro-Michael reaction, thus preventing cleavage. creativepegworks.comnih.gov This strategy involves a purposeful hydrolysis step after conjugation to ensure in vivo stability. nih.govsemanticscholar.org

Disubstituted Maleimides: Introducing substituents on the carbon-carbon double bond of the maleimide ring can also enhance stability. sci-hub.se These substitutions can sterically hinder the retro-Michael reaction, making the reverse reaction less favorable and thus stabilizing the conjugate. sci-hub.se

Mechanisms of Reversible Thiol Modification

The same retro-Michael reaction that causes instability can also be intentionally exploited to design cleavable conjugates. nih.govrsc.org The reversibility of the maleimide-thiol adduct is the basis for this mechanism. nih.gov

In an environment with a high concentration of a free thiol, such as glutathione (GSH) or dithiothreitol (B142953) (DTT), the equilibrium of the retro-Michael reaction can be shifted. nih.gov The thiosuccinimide linkage can break, releasing the original maleimide-protein conjugate. The free maleimide can then react with the excess thiol in the solution. nih.gov This process allows for the controlled release of a payload or the removal of a label under specific reducing conditions, which can be found, for example, within the cytoplasm of a cell. rsc.org Specialized reagents, such as bromomaleimides, have been developed to facilitate this type of reversible bioconjugation, allowing for the creation of constructs that are cleavable in the presence of excess thiols. nih.govrsc.org

Advanced Applications of Sulfo Cyanine7 Maleimide in Molecular and Cellular Research

In Vitro Applications in Biomolecular Studies

The specific reactivity and robust fluorescence of Sulfo-Cyanine7 maleimide (B117702) enable a variety of sensitive in vitro assays for studying molecular interactions and cellular processes.

Protein-Protein Interaction Analysis (e.g., Fluorescence Resonance Energy Transfer, Fluorescence Anisotropy)

Understanding protein-protein interactions is fundamental to cell biology. Sulfo-Cyanine7 maleimide serves as a powerful probe in fluorescence-based techniques designed to study these interactions in real-time.

Fluorescence Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical FRET experiment to study the interaction between two proteins, one protein is labeled with a "donor" fluorophore and the other with an "acceptor" fluorophore. When the two proteins interact, bringing the donor and acceptor dyes within close proximity (typically 1-10 nm), the excited donor can transfer energy non-radiatively to the acceptor, causing the acceptor to fluoresce. The spectral properties of Sulfo-Cyanine7 make it an excellent acceptor in FRET pairs with donors emitting in the far-red region of the spectrum. By labeling a protein of interest with Sulfo-Cyanine7 maleimide and a potential binding partner with a suitable donor dye, researchers can quantify the interaction by measuring the sensitized emission of the acceptor or the quenching of the donor's fluorescence. researchgate.net

Fluorescence Anisotropy (Polarization): This technique measures the rotational mobility of a fluorescently labeled molecule. A small, rapidly tumbling molecule labeled with Sulfo-Cyanine7 will have low fluorescence anisotropy. However, when this labeled molecule (e.g., a peptide or small protein) binds to a much larger protein, its rotational motion is significantly slowed. This increase in the effective size of the fluorescent complex leads to a measurable increase in fluorescence anisotropy. By titrating a binding partner and monitoring the change in anisotropy, researchers can determine binding affinities and study the stoichiometry of protein complexes. The high quantum yield of Sulfo-Cyanine7 contributes to a strong signal, enhancing the sensitivity of such measurements.

Cellular Uptake and Localization Studies

A critical aspect of developing targeted therapies and molecular probes is understanding how they enter and distribute within cells. Sulfo-Cyanine7 maleimide is frequently conjugated to proteins, peptides, or nanoparticles to track their cellular fate. nih.govlumiprobe.com

In one exemplary study, Sulfo-Cyanine7 was conjugated to a scaffold targeting specific cell surface receptors to create a dual-modality imaging agent. nih.gov Researchers performed in vitro cell uptake experiments using cancer cell lines that overexpressed the target receptors. The study demonstrated highly specific, receptor-mediated internalization of the Sulfo-Cyanine7-labeled conjugate. nih.gov The amount of internalized probe was quantified by measuring its fluorescence, revealing that uptake was significantly higher in receptor-positive cells compared to control cells. nih.gov Such studies are essential for validating the targeting specificity of novel bioconjugates.

Research Findings: Cellular Uptake of a Sulfo-Cyanine7 Labeled Bioconjugate

The table below summarizes findings from a study investigating the uptake of a Sulfo-Cyanine7-FSC-RGD conjugate in different cell lines.

| Cell Line | Receptor Status | Internalized Probe (% of total) | Source(s) |

| M21 | αvβ3 Positive | 5.79 ± 0.88% | nih.gov |

| M21-L | αvβ3 Negative | 1.74 ± 0.25% | nih.gov |

| A431-CCK2R (Blocked) | Receptor Blocked | 1.65 ± 0.47% | nih.gov |

| A431-CCK2R (Non-blocked) | Receptor Positive | 10.78 ± 1.04% | nih.gov |

Applications in Advanced Fluorescence Microscopy

The NIR fluorescence of Sulfo-Cyanine7 makes it a superior choice for advanced microscopy applications, overcoming the limitations of visible-light fluorophores, such as high cellular autofluorescence and low tissue penetration. axispharm.comaxispharm.com

High-Resolution Cellular and Tissue Imaging

Sulfo-Cyanine7 maleimide is widely used to generate high-contrast images of cells and tissues. axispharm.comaxispharm.com When conjugated to antibodies or other targeting molecules, it enables the visualization of specific cellular structures or protein distributions with high clarity. The emission of light in the NIR window (700-900 nm) allows for deeper penetration into complex biological samples, such as tissue sections or even small organisms, with significantly reduced background signal from native cellular components. axispharm.comlumiprobe.com This leads to a much-improved signal-to-noise ratio, which is critical for resolving fine details. For instance, after in vivo imaging experiments, tissues can be harvested for ex vivo microscopic analysis to confirm the biodistribution of a labeled molecule at a much higher resolution.

Super-Resolution Microscopy Techniques

Super-resolution microscopy encompasses a set of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. The performance of these techniques is highly dependent on the photophysical properties of the fluorescent probes used. Key requirements for fluorophores in super-resolution imaging include high brightness (a product of extinction coefficient and quantum yield) and exceptional photostability to withstand the intense laser illumination required.

Sulfo-Cyanine7's high quantum yield and photostability make it a promising candidate for such applications. interchim.frnih.gov Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) rely on the ability to sequentially activate and localize individual fluorophores. The brightness of Sulfo-Cyanine7 ensures that single molecules can be detected with high precision, and its stability allows for the collection of a sufficient number of photons before photobleaching, which is essential for accurate localization and high-quality image reconstruction.

Flow Cytometry and Cell Sorting Applications

The unique spectral properties of Sulfo-Cyanine7 maleimide, particularly its emission in the near-infrared (NIR) spectrum, make it a valuable tool for flow cytometry and fluorescence-activated cell sorting (FACS). lumiprobe.com Its bright fluorescence and high water solubility contribute to its utility in these applications. lumiprobe.com The maleimide functional group allows for its covalent conjugation to thiol-containing molecules, most notably antibodies, which can then be used to specifically label cell surface markers for identification and isolation. nih.gov

The primary advantage of using a near-infrared fluorophore like Sulfo-Cyanine7 is the reduction of background autofluorescence from cells and other biological materials, which is typically lower in the red and far-red regions of the spectrum. This leads to an improved signal-to-noise ratio, enabling the detection of cell populations with low antigen expression and enhancing the precision of cell sorting. lumiprobe.com

Detailed Research Findings

In one study, a bioconjugate named Sulfo-Cy7-FSC-MG, which incorporates a Sulfo-Cyanine7 derivative, was developed to target the cholecystokinin-2 receptor (CCK2R) on cancer cells. While not a cell sorting experiment, the study quantified the specific binding and internalization of the probe into A431-CCK2R expressing cells. The fluorescence-determined cell uptake was significant, demonstrating the probe's ability to specifically label target cells. These findings underscore the potential of Sulfo-Cyanine7 labeled molecules to effectively identify and bind to specific cell populations, a critical prerequisite for successful fluorescence-activated cell sorting.

The general workflow for using Sulfo-Cyanine7 maleimide in cell sorting involves the following key steps:

Conjugation: The Sulfo-Cyanine7 maleimide is conjugated to a monoclonal antibody that specifically recognizes a cell surface marker on the target cell population. This is a crucial step that requires careful optimization to ensure an appropriate dye-to-antibody ratio, preserving the antibody's binding affinity while achieving sufficient fluorescence for detection.

Cell Staining: The heterogeneous cell population is incubated with the Sulfo-Cyanine7-antibody conjugate. The conjugate will bind specifically to the cells expressing the target marker.

Flow Cytometric Analysis and Sorting: The stained cell suspension is then run through a flow cytometer. The instrument's lasers excite the Sulfo-Cyanine7 dye, and the emitted near-infrared fluorescence is detected. Based on the fluorescence intensity, the instrument can identify and physically separate the labeled cells from the rest of the population, a process known as fluorescence-activated cell sorting (FACS).

The high quantum yield and photostability of Sulfo-Cyanine7 are advantageous for the duration of the sorting process, ensuring that the fluorescent signal remains stable and detectable. lumiprobe.com

Data Tables

As specific data from cell sorting experiments using Sulfo-Cyanine7 maleimide is not available, the following table presents hypothetical data based on typical performance characteristics of near-infrared dyes in FACS to illustrate its potential application.

Table 1: Hypothetical Performance of Sulfo-Cyanine7 Maleimide in FACS for T-Cell Isolation

| Parameter | Value | Description |

| Target Cell Population | CD8+ T-Lymphocytes | A subset of T-cells crucial for the immune response. |

| Labeling Agent | Anti-CD8 Antibody-Sulfo-Cyanine7 Conjugate | An antibody specific to the CD8 surface marker, labeled with Sulfo-Cyanine7. |

| Initial Purity | 15% | The percentage of CD8+ T-cells in the initial mixed lymphocyte population. |

| Post-Sort Purity | >95% | The percentage of CD8+ T-cells in the collected, sorted fraction. |

| Cell Viability | >90% | The percentage of live cells in the sorted population, indicating low cytotoxicity of the sorting process. |

| Fluorescence Channel | Near-Infrared (NIR) | Detection in the NIR channel minimizes background autofluorescence. |

Table 2: In Vitro Cell Uptake of a Sulfo-Cyanine7 Conjugate

This table presents data from a study on a Sulfo-Cyanine7-based imaging probe, demonstrating specific cell uptake.

| Cell Line | Compound | Condition | % Cell-Associated Fluorescence (2h incubation) |

| A431-CCK2R | Sulfo-Cy7-FSC-MG | Non-blocked | 10.78 ± 1.04 |

| A431-CCK2R | Sulfo-Cy7-FSC-MG | Blocked | 1.65 ± 0.47 |

| M21 (αvβ3 positive) | Sulfo-Cy7-FSC-RGD | Non-blocked | 5.79 ± 0.88 |

| M21-L (αvβ3 negative) | Sulfo-Cy7-FSC-RGD | Non-blocked | 1.74 ± 0.25 |

Data adapted from a study on hybrid imaging probes, indicating specific binding and uptake.

Sulfo Cyanine7 Maleimide in Preclinical Imaging Research

Principles of Near-Infrared (NIR) Fluorescence Imaging in Biological Systems

Near-infrared (NIR) fluorescence imaging is a non-invasive technique that utilizes light in the NIR spectrum, typically between 700 and 1700 nm, to visualize biological structures and processes within a living organism. biologyinsights.com The fundamental principle involves the use of specialized fluorescent molecules, or fluorophores, which absorb light at a specific NIR wavelength and subsequently emit light at a longer wavelength. biologyinsights.comnih.gov This emitted light is then captured by a sensitive camera to generate an image that maps the location and concentration of the fluorophore. biologyinsights.com This method allows for real-time visualization of dynamic biological events without the need for surgical intervention or exposure to ionizing radiation. biologyinsights.comoncodesign-services.com

A significant advantage of NIR fluorescence imaging lies in the properties of NIR light in biological tissues. biologyinsights.comhelmholtz-imaging.de Light in the NIR range (650–900 nm) experiences less absorption by endogenous molecules like hemoglobin and water compared to visible light. nih.govbiotium.com This reduced absorption and lower scattering allows NIR light to penetrate deeper into tissues, enabling the visualization of internal structures. biologyinsights.comhelmholtz-imaging.debiotium.com

Furthermore, biological tissues have a natural tendency to fluoresce when excited by light, a phenomenon known as autofluorescence. fluorofinder.com This background noise is most prominent in the visible spectrum and can interfere with the signal from a fluorescent probe, reducing imaging sensitivity. fluorofinder.comnih.gov By using fluorophores that excite and emit in the NIR window, where tissue autofluorescence is minimal, a much higher signal-to-background ratio can be achieved. nih.govhelmholtz-imaging.dersc.org This mitigation of autofluorescence results in clearer, higher-contrast images of the targeted area. helmholtz-imaging.de

NIR fluorescence imaging is a non-destructive method, meaning it allows for the observation and tracking of cellular and molecular processes within a live organism over time without causing harm. oncodesign-services.comnih.gov By attaching a NIR fluorophore like Sulfo-Cyanine7 maleimide (B117702) to a specific biomolecule (e.g., an antibody or peptide), researchers can monitor its distribution, accumulation, and clearance in real-time. lumiprobe.comstanford.edu

This capability is crucial for understanding the dynamic behavior of biomolecules, such as the response of a system to a therapeutic agent or the progression of a disease. stanford.edufrontiersin.org The ability to perform longitudinal studies on the same subject reduces the number of animals required for research and provides more accurate data by eliminating inter-animal variability. oncodesign-services.comfrontiersin.org

In Vivo Imaging Modalities

In vivo imaging refers to the visualization of biological processes within living organisms. oncodesign-services.com Modalities such as fluorescence imaging are powerful tools in preclinical studies to investigate disease progression and evaluate treatments in animal models. oncodesign-services.comnih.gov Sulfo-Cyanine7 maleimide is particularly suited for these applications due to its hydrophilic nature and its fluorescence properties in the NIR spectrum. lumiprobe.combio-connect.nlaxispharm.com

The maleimide functional group on Sulfo-Cyanine7 maleimide allows it to be specifically conjugated to molecules containing thiol groups, such as cysteine residues in proteins and peptides. broadpharm.comaxispharm.comavantiresearch.com This specific labeling enables researchers to create fluorescent probes that target particular biological entities. Once introduced into a living system, the distribution of these labeled biomolecules can be tracked using NIR imaging systems. lumiprobe.com This technique is instrumental in biodistribution studies, which examine where a molecule accumulates in the body and how it is cleared. lumiprobe.com The high water solubility of the "sulfo-" version of the dye is an advantageous property for these in vivo applications. lumiprobe.com

A key application of Sulfo-Cyanine7 maleimide in preclinical research is in cancer imaging. nih.gov By conjugating the dye to a molecule that specifically binds to receptors overexpressed on tumor cells, such as RGD (Arginylglycylaspartic acid) peptides that target integrin αvβ3, researchers can create probes that accumulate preferentially in tumor tissue. nih.gov

In studies using animal models, such as mice with subcutaneous tumors, the intravenous administration of these targeted Cy7-conjugates leads to a strong fluorescence signal in the tumor region. nih.gov This allows for clear visualization of the tumor and its discrimination from surrounding healthy tissue. nih.gov The intensity of the fluorescence can provide quantitative data on the level of probe accumulation over time. nih.gov

Table 1: Research Findings in Tumor Imaging with Cy7-Labeled Probes

| Probe | Animal Model | Target | Key Finding | Citation |

|---|---|---|---|---|

| Cy7-c(RGDyK) | Nude mice with U87MG tumors | Integrin αvβ3 | Tumor was clearly visualized as early as 30 minutes post-injection. | nih.gov |

| Cy7-E[c(RGDyK)]2 | Nude mice with U87MG tumors | Integrin αvβ3 | Multimeric RGD peptides showed different tumor retention profiles compared to the monomer. | nih.gov |

To leverage the advantages of multiple imaging modalities, researchers are developing hybrid or dual-modality imaging probes. nih.gov These probes combine a fluorescent dye like Sulfo-Cyanine7 with a radionuclide chelator on a single molecular scaffold. nih.govnih.gov This allows for both optical imaging (using fluorescence) and nuclear imaging, such as Positron Emission Tomography (PET). nih.gov

Table 2: Examples of Sulfo-Cyanine7 Based Hybrid Imaging Probes

| Hybrid Probe Component | Scaffold | Second Imaging Modality | Target | Research Focus | Citation |

|---|---|---|---|---|---|

| Sulfo-Cyanine7 carboxylic acid | Fusarinine C (FSC) | PET (with 68Ga) | CCK2 Receptor | Creation of a dual-modality agent for tumor imaging. | nih.gov |

Methodological Considerations for In Vivo Research Models

The successful application of Sulfo-Cyanine7 maleimide in preclinical in vivo imaging hinges on a range of methodological factors that can significantly influence the accuracy and clarity of the results. Careful consideration of how the fluorescent label interacts with the targeting molecule, the subsequent pharmacokinetic profile of the conjugate, and strategies to maximize signal over background noise in deep tissues are paramount for generating reliable and interpretable data.

Impact of Fluorophore Conjugation on Target Specificity

The covalent attachment of a fluorophore like Sulfo-Cyanine7 maleimide to a targeting biomolecule, such as a peptide or antibody, is a critical step that can potentially alter the biomolecule's binding affinity and specificity. The maleimide group on the dye selectively reacts with free thiol groups, most commonly found in cysteine residues on proteins and peptides, to form a stable thioether bond. nih.gov This process, while highly selective, introduces a relatively bulky and lipophilic moiety to the targeting agent.

A primary concern is that the conjugation could sterically hinder the interaction between the targeting molecule and its receptor or inadvertently modify a cysteine residue that is essential for target binding. nih.gov Therefore, it is crucial to validate that the conjugate retains its high affinity for the intended target post-labeling. Research involving hybrid imaging agents has demonstrated that this is achievable. For instance, when Sulfo-Cyanine7 was conjugated to a minigastrin analogue (MG11) via a Fusarinine C (FSC) chelator scaffold, the resulting bioconjugate demonstrated high receptor affinity, comparable to its metal-free counterpart. nih.gov This indicates that with proper design of the conjugation strategy, the impact on target specificity can be minimized. nih.gov

Controlling the conjugation conditions is also vital. By managing factors such as the reduction conditions for generating free thiols, it is possible to direct the conjugation to specific cysteine residues, for example, those in an antibody's hinge region, while avoiding modification of cysteines within the targeting domain itself. nih.gov

Table 1: Impact of Sulfo-Cyanine7 Conjugation on Receptor Affinity This table presents the half-maximal inhibitory concentration (IC50) values for a minigastrin (MG) targeting vector before and after conjugation with Sulfo-Cyanine7, indicating the retention of high binding affinity. Data sourced from a study on hybrid imaging probes. nih.gov

| Compound | IC50 (nM) |

| Sulfo-Cy7-FSC-MG (metal-free) | 2.81 ± 0.66 |

| [natGa]Sulfo-Cy7-FSC-MG (complexed) | 2.68 ± 0.53 |

Pharmacokinetic Influences on Imaging Performance

Studies have shown that Sulfo-Cyanine7 conjugates can exhibit slow blood clearance and retention in non-targeted, highly perfused organs such as the spleen, liver, and kidneys. nih.gov This accumulation in non-target tissues can interfere with imaging at early time points, obscuring the specific signal from the intended target. nih.gov However, this slow clearance can become advantageous for optical imaging at later time points. As the unbound conjugate is gradually cleared from circulation and non-target tissues, the signal from the probe that has accumulated at the target site becomes more prominent, leading to excellent image contrast. nih.gov

The inherent properties of the dye itself play a significant role. In a comparative study, a Sulfo-Cyanine7 conjugate was found to be more lipophilic than its Sulfo-Cyanine5 and IRDye800CW counterparts, which resulted in higher non-specific retention in various organs and was deemed to have suboptimal properties for that specific pretargeting application. nih.gov This highlights the importance of selecting a fluorophore whose properties align with the desired pharmacokinetic profile. Strategies such as incorporating polyethylene (B3416737) glycol (PEG) linkers can be employed to increase the hydrophilicity of the conjugate, which can lead to improved pharmacokinetics and reduced non-specific accumulation. acs.orgnih.govresearchgate.net

Table 2: Influence of Pharmacokinetics on Imaging Time and Contrast for a Sulfo-Cy7 Labeled Probe This table outlines the imaging results at different time points for a Sulfo-Cyanine7-labeled RGD peptide targeting tumor xenografts, demonstrating how background clearance over time improves image contrast. nih.gov

| Time Point Post-Injection | Imaging Observations | Image Contrast |

| 1 hour | Tracer accumulation primarily in non-targeted tissue. | Low |

| 2 hours | Tumor tissue begins to be visualized. | Moderate |

| 5 hours to 3 days | Tracer completely cleared from non-targeted tissue; high accumulation in tumor. | Excellent |

Signal-to-Background Ratio Optimization in Deep Tissue

A fundamental challenge in in vivo optical imaging is achieving a high signal-to-background ratio (SBR), particularly when imaging targets located deep within tissues. arxiv.org Sulfo-Cyanine7 is a near-infrared (NIR) dye, and its use is advantageous because light in the NIR spectrum (650-900 nm) experiences less absorption and scattering by biological tissues like hemoglobin and water, and generates lower autofluorescence compared to light in the visible spectrum. nih.govgoogle.com This inherent property of the dye allows for greater penetration depth and is the first step toward optimizing the SBR. acs.org

Beyond the choice of fluorophore, optimizing SBR involves two key approaches. The first is the management of the probe's pharmacokinetics. As discussed previously, a high SBR is often achieved at delayed time points after the probe has had sufficient time to accumulate at the target site while being cleared from the background circulation and non-target organs. nih.gov Studies have shown that excellent contrast can be achieved 24 to 72 hours post-injection, once the tracer is no longer present in significant amounts in non-targeted tissue. nih.gov

The second approach involves instrumental and methodological optimization. This includes selecting appropriate excitation and emission filters to maximize the collection of specific fluorescence photons while excluding excitation light and autofluorescence. youtube.com The choice of excitation wavelength itself can be critical; for some NIR dyes, longer excitation wavelengths (e.g., 1064 nm vs. 808 nm) have been shown to improve penetration depth and SBR by further reducing signal attenuation in tissue. nih.govacs.org While autofluorescence is naturally lower in the NIR range, it can still be a factor, especially if cell or tissue health changes during an experiment. youtube.com Therefore, careful selection of the imaging window based on the probe's pharmacokinetic profile is the most critical biological factor for maximizing the SBR in deep tissue imaging applications.

Comparative Analysis and Methodological Advancements

Comparative Studies with Other Cyanine (B1664457) Dyes and Near-Infrared Fluorophores

The photophysical characteristics of cyanine dyes, including Sulfo-Cyanine7, are significantly influenced by their structural framework. Modifications to the polymethine chain or the heterocyclic nuclei can enhance properties like quantum yield and photostability. For instance, Sulfo-Cyanine7 incorporates a rigidizing trimethylene bridge within its heptamethine chain, which leads to a higher quantum yield (around 24%) and improved photostability compared to the parent Cy7® fluorophore. lumiprobe.comlumiprobe.comlumiprobe.com This structural rigidity reduces non-radiative decay pathways, thereby enhancing fluorescence efficiency. lumiprobe.com

A key area of structural modification for cyanine dyes is the substitution at the central meso-position of the polymethine chain. Introducing a chlorine atom at this position (meso-Cl) is one such strategy. While specific data on meso-Cl-Sulfo-Cyanine7 maleimide (B117702) is not detailed in the provided results, the availability of compounds like "Meso-Cl Cyanine 7 Free Acid" suggests this is an area of active development. avantiresearch.com Such modifications are explored to fine-tune the dye's electronic and photophysical properties. avantiresearch.comescholarship.org

The overarching goal of these structural alterations is to develop fluorophores with superior performance for near-infrared (NIR) imaging, which benefits from the increased tissue transparency and reduced autofluorescence in the 650-900 nm window.

To push further into the NIR window and leverage greater tissue transparency, analogues of Sulfo-Cyanine7 have been developed. glpbio.com A prominent example is Sulfo-Cyanine7.5 maleimide. This dye exhibits a spectral profile that is bathochromically shifted (red-shifted) compared to Sulfo-Cyanine7. axispharm.comaxispharm.com Sulfo-Cyanine7.5 has an absorption maximum around 788 nm and an emission maximum at approximately 808 nm. axispharm.com This shift allows it to operate deeper within the NIR spectrum, which is highly advantageous for in vivo imaging applications by minimizing interference and improving tissue penetration. glpbio.comaxispharm.com

Both Sulfo-Cyanine7 and Sulfo-Cyanine7.5 are rendered highly water-soluble by the presence of sulfonate (sulfo) groups, which is crucial for bioconjugation in aqueous buffers and for labeling delicate proteins that might denature in organic solvents. lumiprobe.comglpbio.comaxispharm.com The maleimide functional group on both dyes allows for their covalent attachment to thiol groups on biomolecules like proteins and peptides. lumiprobe.comlumiprobe.com

| Property | Sulfo-Cyanine7 | Sulfo-Cyanine7.5 |

|---|---|---|

| Excitation Maximum (λabs) | ~750 nm lumiprobe.comaxispharm.com | ~788 nm axispharm.com |

| Emission Maximum (λem) | ~773 nm lumiprobe.comaxispharm.com | ~808 nm axispharm.com |

| Stokes Shift | ~23 nm axispharm.com | ~20 nm axispharm.com |

| Extinction Coefficient (ε) | ~240,600 L·mol-1·cm-1lumiprobe.com | Data not available |

| Fluorescence Quantum Yield (ΦF) | 0.24 lumiprobe.com | High, but specific value not provided axispharm.com |

Comparative Evaluation of Bioconjugation Chemistries

The conjugation of Sulfo-Cyanine7 maleimide to biomolecules relies on the specific reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue. nih.gov This Michael-type addition is highly efficient and proceeds under mild conditions, usually at a pH range of 6.5-7.0. iris-biotech.de

When compared to other common electrophilic groups used in bioconjugation, maleimides offer distinct advantages and disadvantages:

N-hydroxysuccinimide (NHS) Esters: NHS esters are the most common reagents for labeling primary amines, such as the ε-amino group of lysine (B10760008) residues. nih.govsigmaaldrich.com The reaction, an acylation, is typically performed at a slightly alkaline pH of 8.3-8.5. lumiprobe.com A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, which competes with the desired amine acylation and can reduce conjugation efficiency. nih.gov The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. nih.gov In contrast, maleimides are more stable at the neutral pH used for thiol conjugation. iris-biotech.de The choice between maleimide and NHS ester chemistry often depends on the availability and location of targetable cysteine versus lysine residues on the protein.

Iodoacetamides: Like maleimides, iodoacetamides react with thiol groups to form a stable thioether bond. However, the reaction rate of maleimides with thiols is generally faster than that of iodoacetamides. nih.gov Furthermore, iodoacetamides can exhibit some cross-reactivity with other nucleophilic amino acid residues, such as histidine, at higher pH values, potentially reducing the selectivity of the labeling. Maleimides are generally considered more chemoselective for cysteines. nih.gov

The high nucleophilicity of the thiolate anion (the deprotonated form of a thiol group) makes cysteine a prime target for selective modification, and maleimides are a mainstay for this purpose due to their reactivity and selectivity. nih.gov

| Characteristic | Maleimide-Thiol | NHS Ester-Amine | Iodoacetamide-Thiol |

|---|---|---|---|

| Target Residue | Cysteine (Thiol) nih.gov | Lysine (Amine), N-terminus nih.govlumiprobe.com | Cysteine (Thiol) nih.gov |

| Bond Type | Thiosuccinimide ether iris-biotech.de | Amide sigmaaldrich.com | Thioether nih.gov |

| Optimal pH | 6.5 - 7.0 iris-biotech.de | 8.3 - 8.5 lumiprobe.com | ~7.0 - 8.5 |

| Key Limitation | Potential for retro-Michael addition (reversibility) nih.gov | Competitive hydrolysis in aqueous solution nih.gov | Slower reaction rate than maleimides; potential for off-target reactivity nih.gov |

A significant drawback of the traditional maleimide-thiol linkage is its potential for instability. nih.gov The resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to cleavage of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in a physiological environment. nih.gov This has driven the evolution of maleimide-based linkers to enhance conjugate stability or, conversely, to engineer controlled reversibility.

Strategies for Enhancing Stability:

Hydrolysis of the Succinimide (B58015) Ring: The thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened succinamic acid thioether (SATE). prolynxinc.com This ring-opened product is resistant to the retro-Michael reaction and subsequent thiol exchange. prolynxinc.com The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing groups to the N-substituent of the maleimide. prolynxinc.commdpi.com For instance, N-aryl maleimides hydrolyze substantially faster than N-alkyl derivatives. mdpi.com This allows for the purposeful hydrolysis of the conjugate in vitro to ensure its stability in vivo. prolynxinc.com

Next-Generation Maleimides (NGMs): Linkers based on dihalomaleimides (e.g., dibromomaleimides and diiodomaleimides) have been developed. acs.org These reagents offer rapid bioconjugation and reduced susceptibility to hydrolysis before conjugation. After conjugation, they can form stable linkages. acs.org

Thiazine (B8601807) Formation: When a maleimide reagent is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a stable thiazine structure. nih.gov This thiazine linker degrades much more slowly than the standard thioether conjugate and is over 20 times less susceptible to forming adducts with glutathione. nih.gov

Maleamic Methyl Esters: Linkers based on maleamic methyl esters can react with thiols to directly form the stable, ring-opened product in a single step, bypassing the potentially unstable thiosuccinimide intermediate. nih.gov

Strategies for Controlled Reversibility:

While often a liability, the reversibility of the maleimide-thiol bond can be harnessed for specific applications. By controlling the hydrolysis of the maleimide ring post-conjugation, one can switch the linkage from a cleavable to a permanent state. rsc.orgrsc.org For example, a conjugate formed at pH 6 may be stable but cleavable by excess thiols. rsc.orgresearchgate.net Shifting the pH to 8 can induce hydrolysis of the maleimide ring, rendering the conjugate stable and non-cleavable. rsc.orgresearchgate.net This "tunable" stability allows for the modular construction of bioconjugates that are either stable or designed to be cleaved under specific reducing conditions. rsc.orgrsc.org

Addressing Methodological Limitations in Sulfo-Cyanine7 Maleimide Applications

Despite its utility, the application of Sulfo-Cyanine7 maleimide is subject to several methodological limitations inherent to maleimide chemistry. A primary concern is the stability of the resulting conjugate. The thiosuccinimide linkage formed is known to be less robust than once thought and can undergo a retro-Michael reaction, leading to thiol exchange with endogenous thiols like glutathione or albumin. nih.govnih.gov This can result in the premature release of the dye from its target biomolecule, compromising the accuracy of imaging or tracking studies. prolynxinc.com

Another limitation is the potential for hydrolysis of the maleimide ring itself before it has a chance to react with the target thiol. nih.gov This hydrolysis opens the maleimide ring to form an unreactive maleamic acid, which reduces the yield of the desired conjugate. acs.org The rate of this hydrolysis is dependent on factors like pH and the specific N-substituent on the maleimide. mdpi.comacs.org

Furthermore, steric hindrance around the target cysteine residue on a protein can inhibit the bioconjugation reaction. acs.org If the conjugation is slow, the competing hydrolysis reaction can become a significant issue, preventing the formation of the desired product. acs.org Researchers must carefully optimize reaction conditions, such as pH, temperature, and incubation time, to maximize conjugation efficiency while minimizing side reactions. To counteract incomplete conjugation, a capping step using agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) is sometimes employed to block any remaining free thiols. researchgate.net

Photostability Challenges and Mitigation Strategies

The utility of cyanine dyes, including Sulfo-Cyanine7 maleimide, in fluorescence-based applications is often limited by their susceptibility to photobleaching—the irreversible photo-induced degradation of the fluorophore, leading to a loss of fluorescence. nih.gov This phenomenon is a significant challenge, particularly in imaging experiments that require prolonged or intense light exposure. The rate of photobleaching for cyanine dyes is influenced by the molecular structure of the dye itself and the composition of its immediate chemical environment. nih.gov

Cyanine dyes like Cy7 are known to exhibit a relatively rapid decrease in fluorescence emission intensity upon continuous irradiation. researchgate.net The primary mechanism of photobleaching often involves the interaction of the photoexcited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species, such as singlet oxygen. mdpi.com These reactive species can then attack the polymethine chain of the cyanine dye, causing its fragmentation and the loss of conjugation, which is essential for its fluorescence. mdpi.com Research has also suggested that the bleaching intermediate could be a photoisomer or a radical ion. mdpi.com The efficiency of photobleaching can be exacerbated when the dye is conjugated to a biomolecule, as the local environment provided by the protein or nucleic acid can impact the degradation pathway. nih.gov

Several strategies have been developed to mitigate the photostability issues of cyanine dyes:

Chemical Modification: Altering the chemical structure of the dye can enhance its photostability. Incorporating oligoglycerol dendrons, for example, has been shown to improve the properties of near-infrared (NIR) dyes by increasing water solubility and preventing aggregation, which can lead to quenching. researchgate.net A conjugate of an NIR dye with an oligoglycerol dendron demonstrated significantly higher photostability compared to the commonly used Cy7. researchgate.net

Environmental Control: The composition of the buffer solution can have a substantial effect on dye stability. The use of specific photoswitching buffers, such as those containing reducing agents like β-mercaptoethylamine, can influence the photobleaching process. nih.gov Furthermore, removing molecular oxygen from the solution or adding agents that quench singlet oxygen, such as sodium azide, can slow the rate of photobleaching. nih.gov

Use of Stabilizing Agents: The addition of chemical inhibitors to the solution can protect the fluorophore from photodegradation. mdpi.com This can occur through complexation between the inhibitor and the dye, which curtails intermolecular reactions with quenchers. mdpi.com For instance, urea (B33335) has been shown to stabilize Methylene Blue by blocking the site where geminate attack by singlet oxygen occurs. mdpi.com A similar principle involves the covalent attachment of an inhibitor directly to the dye molecule, which can offer more targeted protection. mdpi.com

The following table presents comparative data on the photobleaching of Cy7 versus a more photostable modified dye, illustrating the potential for structural modification to overcome stability challenges.

Table 1: Comparative Photostability of Cyanine Dyes This table is based on data adapted from research findings comparing the fluorescence intensity of different dyes over time under continuous irradiation. researchgate.net

| Irradiation Time (minutes) | Cy7 Fluorescence Intensity (% of Initial) | Modified NIR Dye 3 Fluorescence Intensity (% of Initial) |

| 0 | 100% | 100% |

| 10 | ~70% | ~98% |

| 20 | ~50% | ~96% |

| 30 | ~35% | ~95% |

| 40 | ~25% | ~94% |

| 50 | ~20% | ~93% |

Potential for Fluorophore-Induced Conformational Perturbations in Labeled Biomolecules

The covalent attachment of an extrinsic fluorophore, such as Sulfo-Cyanine7 maleimide, to a biomolecule is a cornerstone of modern biological research, enabling the study of molecular interactions, dynamics, and localization. nih.gov However, the act of labeling is not always benign; the attached dye can perturb the natural conformation and, consequently, the function of the host biomolecule. nih.gov This is a critical consideration, as such artifacts can lead to misinterpretation of experimental results.

The potential for perturbation arises from the physicochemical properties of the fluorophore itself. Cyanine dyes possess hydrophobic and aromatic moieties that can engage in non-specific, transient interactions with the surface of the labeled protein. nih.gov These interactions can induce local or even global changes in the protein's three-dimensional structure. The size, charge, and hydrophobicity of the dye are all contributing factors. For instance, studies using nuclear magnetic resonance (NMR) spectroscopy to analyze proteins labeled with different fluorophores, including the cyanine dye Cy5, have shown that significant changes in chemical shifts and signal intensities can occur upon dye conjugation, which are direct indicators of a altered chemical environment and protein conformation. nih.gov

The site of labeling on the protein is also a crucial determinant of the extent of perturbation. nih.gov Attaching a dye to a conformationally rigid and functionally important region of a protein is more likely to cause significant structural disruption than labeling a flexible, surface-exposed loop. nih.gov Therefore, careful selection of the labeling site, often guided by the protein's known structure, is a key methodological step to minimize fluorophore-induced artifacts. nih.gov

Researchers employ several strategies to assess and mitigate these potential perturbations:

Structural Analysis: Techniques like NMR and X-ray crystallography can provide high-resolution information on the structure of the labeled protein, allowing for a direct comparison with the unlabeled state. nih.govnih.gov

Functional Assays: It is essential to verify that the biological activity of the labeled protein (e.g., enzyme kinetics, binding affinity) is not significantly compromised compared to the unlabeled version.

The table below summarizes findings from a study that used NMR to detect conformational changes in the U2AF65 protein when labeled with different fluorophores, highlighting the varying degrees of perturbation caused by each dye.

Table 2: Fluorophore-Induced Perturbations in U2AF65 Protein Structure This table is based on data from NMR spectroscopy studies that measure changes in the protein's chemical shifts upon labeling, indicating conformational adjustments. nih.gov

| Fluorophore | Labeling Position | Observed Perturbation Level | Key Finding |

| Atto532 | C326 | Very Low | Minimal changes in NMR signal intensity. nih.gov |

| Alexa647 | C326 | Very Low | Minimal changes in signal intensity, similar to Atto532. nih.gov |

| Cy5 | C326 | Moderate | Caused noticeable changes in chemical shifts and signal intensities, suggesting interaction with the protein surface. nih.gov |

| Atto647N | C326 | High | Induced significant changes in the protein's NMR spectrum, indicating substantial conformational effects. nih.gov |

These findings underscore the importance of validating each specific protein-fluorophore conjugate to ensure that the reporter molecule is not unduly influencing the system under investigation. nih.gov

Emerging Research Directions for Sulfo Cyanine7 Maleimide

Development of Next-Generation Fluorophore Conjugates with Tailored Functionalities

The development of advanced bioconjugates using Sulfo-Cyanine7 maleimide (B117702) is a rapidly advancing field. Researchers are moving beyond simple labeling to create sophisticated probes with functionalities tailored for specific biological questions. A key area of this research is in the assembly of antibody-drug conjugates (ADCs) and other targeted imaging agents. nih.gov For instance, next-generation maleimides have been developed to re-bridge reduced interchain disulfide bonds in antibodies, allowing for the site-specific and controlled conjugation of molecules like Sulfo-Cyanine7. nih.gov This method generates near-homogeneous products with controlled drug-to-antibody ratios, a significant improvement over less specific conjugation methods. nih.gov

A prime example of creating tailored functionalities is the development of dual-modality imaging agents. In one proof-of-principle study, a chelator, Fusarinine C (FSC), was used as a scaffold to conjugate both Sulfo-Cyanine7 and targeting vectors, such as a minigastrin analogue (MG11) and cyclic pentapeptides (RGD). nih.gov This created a hybrid probe capable of both positron emission tomography (PET) and optical imaging (OI). nih.gov The Sulfo-Cyanine7 carboxylic acid was activated and conjugated to the chelator, demonstrating a versatile method for creating multifunctional probes. nih.gov Such conjugates allow for a multi-faceted view of biological processes, combining the high sensitivity of PET with the high resolution of optical imaging. nih.gov These fluorophore-drug or fluorophore-ligand conjugates can be designed as non-cleavable, for tracking drug uptake, or with cleavable linkers that respond to specific intracellular environments, like the high glutathione (B108866) concentrations in tumor cells. nih.gov

Advanced Strategies for Multiplexed Labeling in Complex Biological Systems

The near-infrared emission of Sulfo-Cyanine7 is particularly advantageous for multiplexed imaging, which involves the simultaneous detection of multiple targets in a single sample. acs.orgnih.gov The NIR window (700-1700 nm) minimizes issues of autofluorescence from biological tissues, which is a major limitation when using fluorophores in the visible spectrum. acs.orgnih.govrsc.org This low background allows for a higher signal-to-noise ratio, making it easier to distinguish between different fluorescent signals. nih.gov

Advanced strategies for multiplexing leverage the distinct spectral properties of different NIR fluorophores. While Sulfo-Cyanine7 has its specific excitation and emission maxima, it can be combined with other NIR dyes that have different spectral profiles. axispharm.com For example, researchers have demonstrated the feasibility of multiplexed in vivo imaging to visualize different breast tumor biomarker expressions non-invasively by using multiple NIR probes. acs.org Furthermore, advancements in imaging technology, such as fluorescence lifetime imaging (FLI), offer another dimension for multiplexing. nih.gov By combining intensity-based spectral separation with the distinct fluorescence lifetimes of different probes, researchers can increase the number of targets that can be simultaneously resolved in complex, turbid media like biological tissue. nih.gov The development of nanoprobes, such as down-conversion lanthanide nanoparticles with narrow multi-peak emission profiles, also presents a promising avenue for creating a panel of probes, including those functionalized with Sulfo-Cyanine7 maleimide, for highly specific multiplexed detection. nih.gov

Integration into Novel Bioanalytical Assays and Sensing Platforms

Sulfo-Cyanine7 maleimide is being integrated into a variety of novel bioanalytical assays and sensing platforms, driven by its favorable properties for in vivo applications. axispharm.comlumiprobe.com Its high water solubility, due to the sulfonate groups, and its bright NIR fluorescence make it ideal for developing molecular probes for assays that study molecular interactions within living systems. axispharm.com

One of the most significant applications is in deep tissue in vivo imaging, where the NIR light can penetrate tissues with minimal interference, allowing for the visualization of biological processes in intact organisms. axispharm.com This has been demonstrated in studies using Sulfo-Cyanine7-labeled biomolecules to track their biodistribution. lumiprobe.com Beyond simple imaging, the dye is a critical component of sophisticated sensing platforms. For example, hybrid imaging agents combining Sulfo-Cyanine7 with a PET-sensitive radionuclide on a single molecular scaffold represent a novel class of bioanalytical probes. nih.gov These dual-modality probes were used in cell binding and uptake studies, showing high receptor affinity and specific internalization into tumor cells. nih.gov Such platforms provide quantitative data from PET alongside high-contrast optical images, offering a more complete picture in preclinical cancer research. nih.gov The maleimide functionality ensures that the dye can be specifically conjugated to engineered proteins or peptides containing cysteine residues, enabling its use in highly specific flow cytometry, fluorescence microscopy, and other targeted assays. axispharm.comaxispharm.com

| Property | Description | Relevance to Bioanalytical Assays |

| Emission Wavelength | ~773-775 nm axispharm.comaxispharm.com | Deep tissue penetration, low autofluorescence, ideal for in vivo imaging. axispharm.com |

| Excitation Wavelength | ~750 nm axispharm.comaxispharm.com | Lies within the NIR window, reducing background signal from tissues. acs.org |

| Maleimide Group | Reacts specifically with thiol (sulfhydryl) groups. axispharm.com | Enables precise, covalent labeling of cysteine-containing proteins and peptides for targeted assays. axispharm.com |

| Sulfonate Groups | Increase water solubility. axispharm.com | Enhances performance in aqueous biological environments and prevents aggregation. axispharm.com |

| High Quantum Yield | Provides bright and efficient NIR fluorescence. axispharm.com | Improves signal-to-noise ratio for higher sensitivity in detection and imaging. nih.gov |

Future Perspectives in Translational Research Methodologies

Sulfo-Cyanine7 maleimide and its conjugates hold significant promise for translational research, aiming to bridge the gap between preclinical findings and clinical applications. The development of hybrid imaging agents, such as the Sulfo-Cy7-FSC-RGD probes, exemplifies this trajectory. nih.gov These agents, which target specific biological markers like integrin αVβ3 expressed on tumor cells, can provide valuable diagnostic information non-invasively. nih.gov The ability to perform both PET and optical imaging with a single agent could improve versatility in clinical routines, from initial diagnosis to monitoring therapeutic response. nih.gov

However, translating these methodologies to the clinic requires further optimization. A key challenge identified in preclinical studies is the pharmacokinetics of the probes. For instance, some Sulfo-Cyanine7 conjugates showed slow clearance from the blood and high retention in non-targeted organs like the liver and kidneys. nih.gov Future research will focus on fine-tuning the molecular structure of these conjugates to improve their in vivo performance, potentially by increasing the degree of sulfonation to enhance hydrophilicity and reduce non-specific protein binding. nih.gov The ultimate goal is to develop probes that offer high tumor-to-background contrast at clinically relevant time points. The successful development of such agents could lead to improved surgical guidance, more accurate disease staging, and personalized treatment strategies. nih.gov

Exploration in Novel Biological Applications Beyond Imaging

While imaging remains a primary application, the properties of Sulfo-Cyanine7 maleimide are being explored for novel biological functions, including targeted delivery and enzyme activity probing. The maleimide group allows for conjugation to targeting ligands, transforming the fluorophore into a vehicle for delivering therapeutic payloads to specific cell types. nih.gov

In one study, Sulfo-Cyanine7 was used to label an antimicrobial peptide, which was then loaded into mesoporous silica (B1680970) nanoparticles. nih.gov These nanoparticles were further functionalized with folic acid to target cancer cells overexpressing the folate receptor. The Sulfo-Cyanine7 dye served as a real-time indicator to track the delivery and release of the peptide, which was triggered by NIR light. nih.gov This system demonstrates a sophisticated, light-mediated drug delivery platform that combines targeting, tracking, and controlled release, providing a novel approach for cancer therapy. nih.gov

Another emerging area is the development of probes for sensing enzymatic activity. While not yet demonstrated specifically with Sulfo-Cyanine7 maleimide, researchers have created dual-activatable fluorogenic probes that sense esterase activity with single-molecule resolution. nih.gov These probes are designed to be non-emissive until they are "activated" by a specific enzyme, after which they become highly fluorescent upon light irradiation. nih.gov This concept could be adapted to Sulfo-Cyanine7, creating NIR probes that "switch on" only in the presence of a specific enzyme associated with a disease state. Such activatable probes would offer extremely high specificity and temporal resolution for studying enzyme dynamics in live cells and organisms.

| Application Area | Research Example/Concept | Role of Sulfo-Cyanine7 Maleimide |

| Targeted Delivery | A photoresponsive antimicrobial peptide delivery system using mesoporous silica nanoparticles wrapped in graphene oxide and targeted with folic acid. nih.gov | Used to label the peptide payload (PA-C1b), acting as a real-time indicator for tracking delivery and release. nih.gov |

| Enzyme Activity Probing | (Conceptual) Development of a dual-activatable, fluorogenic probe that becomes fluorescent only after enzymatic cleavage and subsequent photoactivation. nih.gov | Could serve as the NIR fluorophore in a "switch-on" probe, enabling deep-tissue imaging of specific enzyme activity. |

Q & A

Q. What is the reaction mechanism of Sulfo-Cyanine7 maleimide (potassium) with thiol-containing biomolecules, and how does its sulfonation affect reactivity?

Sulfo-Cyanine7 maleimide reacts selectively with free thiol (-SH) groups via Michael addition under mild aqueous conditions (pH 6.8–7.4). The maleimide group forms a stable thioether bond, while the sulfonate groups enhance water solubility and reduce aggregation in biological media. To optimize conjugation, pre-reduce disulfide bonds in proteins (e.g., using tris(2-carboxyethyl)phosphine, TCEP) and avoid competing amines by working at neutral pH .

Q. How do researchers determine the optimal molar ratio of dye-to-protein for efficient labeling without aggregation?

A dye-to-protein molar ratio of 5:1 to 10:1 is typical. Conduct pilot titrations (e.g., 1:1 to 20:1) and analyze labeling efficiency via size-exclusion chromatography (SEC) or SDS-PAGE with fluorescence detection. Overlabeling (>3 dyes/protein) may cause quenching or precipitation; use UV-Vis spectroscopy (ε~200,000 M⁻¹cm⁻¹ at ~750 nm for Cy7) to quantify dye incorporation .

Q. What purification methods are recommended post-conjugation to remove unreacted dye?

Use centrifugal filtration (3–10 kDa MWCO) or dialysis against PBS (pH 7.4) with 0.05% Tween-20 to minimize non-specific binding. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or SEC. Residual free dye can artifactually elevate fluorescence in assays .

Advanced Research Questions

Q. How can researchers address the reversibility of thiosuccinimide linkages in long-term in vivo studies?

Thiosuccinimide bonds may hydrolyze or undergo retro-Michael reactions in blood plasma. Strategies include:

- Using next-generation maleimides (e.g., bromomaleimide) for stabilized conjugates .

- Introducing a polyethylene glycol (PEG) spacer to reduce steric strain and hydrolysis .

- Validate linkage stability via incubation in PBS (37°C, 72 hours) and analyze via SEC or mass spectrometry .

Q. What experimental controls are critical when using Sulfo-Cyanine7 maleimide for live-cell imaging to distinguish specific labeling from background noise?

- Include a no-maleimide control to assess non-specific dye uptake.

- Treat cells with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity.

- Use a competing thiol (e.g., β-mercaptoethanol) to quench unreacted dye post-labeling.

- For in vivo imaging, co-administer a non-targeted Cy7-maleimide conjugate to subtract vascular background .

Q. How to troubleshoot low labeling efficiency in cysteine-deficient proteins or densely folded biomolecules?

- Engineer surface-exposed cysteine residues via site-directed mutagenesis.

- Use partial denaturation (e.g., 0.1% SDS) to transiently expose buried thiols.

- Alternatively, employ a two-step protocol: (1) introduce a thiolated linker (e.g., Traut’s reagent), (2) conjugate with Sulfo-Cyanine7 maleimide .

Methodological Design & Data Analysis

Q. How to design a kinetic study to quantify maleimide-thiol conjugation efficiency under varying pH and temperature conditions?

- Prepare reaction mixtures (0.1–1 mg/mL protein, 5–10 μM dye) in buffers spanning pH 6.0–8.5.

- Monitor reaction progress via stopped-flow fluorescence or absorbance at 750 nm.